Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3): Structural Dynamics and Synthetic Workflows in Targeted Protein Degradation
Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3): Structural Dynamics and Synthetic Workflows in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the precision of molecular building blocks dictates the efficacy of downstream therapeutics. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3) has emerged as a critical fluorinated scaffold in the design of next-generation oncology drugs[1]. It is most notably utilized in the synthesis of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), aimed at dismantling mutant Epidermal Growth Factor Receptors (EGFR) that drive treatment-resistant cancers[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.
Physicochemical Profiling & Structural Causality
The utility of Methyl 5-bromo-3-fluoro-2-methylbenzoate lies in its highly specific 1,2,3,5-tetrasubstitution pattern. Each functional group serves a distinct, causal purpose in multi-step synthetic campaigns.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 1805501-44-3 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C9H8BrFO2 | Indicates a highly functionalized halogenated aromatic system[3]. |
| Molecular Weight | 247.06 g/mol | Low molecular weight, ideal for fragment-based drug design[3]. |
| InChI Key | BIVRALFYMUTHBC-UHFFFAOYSA-N | Standardized structural hash for chemoinformatics[3]. |
| Storage Temp | Controlled room temperature | Ensures stability of the ester and prevents premature halogen degradation[3]. |
Structural Dynamics
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The Ester Group (C1): Acts as a protected carboxylic acid. It remains inert during harsh cross-coupling conditions but can be readily reacted with amines to form lactams during cyclization[2].
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The Methyl Group (C2): Positioned ortho to the ester, this benzylic carbon is the primary site for radical functionalization. Once brominated, it becomes a highly reactive electrophile for intramolecular cyclization[2].
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The Fluoro Group (C3): Fluorine's high electronegativity lowers the pKa of adjacent protons and increases the metabolic stability of the final drug by blocking cytochrome P450 oxidation at that site.
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The Bromo Group (C5): Serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C5–Br bond is weaker than the C3–F bond, palladium catalysts will selectively insert at C5, allowing for the attachment of complex target-binding moieties.
Synthetic Methodologies: The Wohl-Ziegler Benzylic Bromination
To utilize this building block in PROTAC synthesis, the C2-methyl group must first be activated. The standard approach is a Wohl-Ziegler radical bromination to form methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate, an intermediate that is subsequently cyclized into an isoindolinone core[2].
Step-by-Step Self-Validating Protocol
Based on the synthetic route detailed in patent WO2021127561A1 for EGFR degraders.
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Reaction Setup & Initiation:
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Action: Dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (5.91 g, 23.9 mmol, 1.0 eq) in 100 mL of anhydrous trifluorotoluene[2].
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Causality: Trifluorotoluene is chosen over traditional carbon tetrachloride due to its lower toxicity and higher boiling point (102°C), which is necessary to reach the thermal activation threshold of the radical initiator[2].
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Validation: Ensure the solution is entirely clear and anhydrous; trace moisture will quench the radical propagation chain.
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Reagent Addition:
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Action: Add N-bromosuccinimide (NBS) (4.26 g, 23.9 mmol, 1.0 eq) and Azobisisobutyronitrile (AIBN) (393 mg, 2.39 mmol, 0.1 eq) at room temperature[2].
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Causality: NBS provides a low, steady concentration of Br₂, preventing electrophilic aromatic substitution on the ring and favoring radical substitution at the benzylic position. Adding reagents at room temperature prevents uncontrolled exotherms.
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Thermal Activation:
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Action: Stir the mixture at 110°C for 3 hours[2].
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Causality: At 110°C, AIBN rapidly decomposes to yield nitrogen gas and 2-cyanoprop-2-yl radicals, which abstract bromine from NBS to propagate the chain.
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Validation: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z≈247 ) and the appearance of the mono-brominated product ( m/z≈326 ) confirm progression. Watch closely for over-bromination (dibromomethyl, m/z≈405 ), which indicates excessive heating.
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Workup & Isolation:
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Action: Cool the reaction mixture to room temperature, extract with water, and wash the organic layer twice with ethyl acetate. Dry the organic layers over sodium sulfate[2].
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Causality: The aqueous wash efficiently removes the succinimide byproduct (which is water-soluble), leaving the highly reactive bromomethyl intermediate in the organic phase.
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Synthetic workflow from starting material to PROTAC scaffold via benzylic bromination.
Applications in Targeted Protein Degradation (EGFR PROTACs)
The isoindolinone core derived from Methyl 5-bromo-3-fluoro-2-methylbenzoate is heavily utilized in the synthesis of bifunctional molecules designed to degrade mutant EGFR (e.g., L858R, T790M, C797S)[2].
Traditional ATP-site kinase inhibitors (like osimertinib) often fail due to acquired resistance mutations[4]. PROTACs circumvent this by recruiting an E3 ubiquitin ligase (such as Cereblon) to the target protein. The proximity induced by the PROTAC causes the E3 ligase to tag the mutant EGFR with polyubiquitin chains, signaling the 26S proteasome to completely destroy the protein[2]. The fluorinated isoindolinone core provides the rigid, metabolically stable geometry required to optimize the spatial distance between the target and the ligase.
Mechanism of action for EGFR-targeted PROTACs utilizing the isoindolinone core.
Analytical Validation & Quality Control
To ensure trustworthiness in the scale-up of this building block, rigorous analytical validation is required:
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¹H NMR Spectroscopy: The signature of the starting material includes a singlet for the ester methoxy group ( ∼3.8 ppm) and a distinct doublet/singlet for the C2-methyl group ( ∼2.3 ppm). Successful bromination is validated by the shift of the C2-methyl signal downfield to ∼4.5−4.8 ppm, representing the new −CH2Br group.
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HPLC Purity: A standard reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA) should yield a purity of ≥97% [3]. The brominated intermediate will elute later than the starting material due to increased lipophilicity.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr - Google Patents [patents.google.com]
- 3. methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]
- 4. WO2022251539A2 - Egfr degraders to treat cancer metastasis to the brain or cns - Google Patents [patents.google.com]
